molecular formula C20H28N2O B4539983 2-[1-cyclopentyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol

Cat. No. B4539983
M. Wt: 312.4 g/mol
InChI Key: XUZRTPJHZJENOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves optimized technological parameters such as raw material ratio, reaction time, and temperature. For instance, one study describes the preparation of a similar compound through a reaction involving bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine, yielding the product in high efficiency (Wang Jin-peng, 2013).

Molecular Structure Analysis

Quantum chemical calculations using density functional theory (DFT) have been carried out to understand the geometries and vibrational wavenumbers of related molecules. These studies provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization as analyzed using natural bond orbital (NBO) analysis (R. Mekala et al., 2015).

Chemical Reactions and Properties

Reactions involving similar compounds, such as aminomethylation processes to produce β-aminoketones which then react with cyclohexylmagnesium halide, demonstrate the compound's reactivity and potential for further chemical modifications. These processes highlight the molecule's versatile chemical behavior and its potential as a precursor for various pharmacologically active derivatives (N. Z. Akopyan et al., 2013).

Physical Properties Analysis

The analysis of the molecule's physical properties often involves studying its crystalline forms and the impact of different crystallization methods on its polymorphism. Such studies are essential for understanding the molecule's stability and solubility, which are critical for its application in different fields (Robin A Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of related compounds have been explored through their analgesic, anti-inflammatory, and antitumor activities. These properties are determined by the compound's molecular structure, highlighting the importance of functional groups and their placement within the molecule. For example, derivatives have shown significant activities in various biological assays, underscoring the potential therapeutic applications of such molecules (E. Palaska et al., 1993).

properties

IUPAC Name

2-[1-cyclopentyl-4-(3-phenylprop-2-ynyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c23-16-12-20-17-21(13-6-9-18-7-2-1-3-8-18)14-15-22(20)19-10-4-5-11-19/h1-3,7-8,19-20,23H,4-5,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZRTPJHZJENOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[1-Cyclopentyl-4-(3-phenylprop-2-yn-1-yl)piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-cyclopentyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.